molecular formula C10H5ClNNaO3 B1411831 Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate CAS No. 1514835-57-4

Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate

Cat. No. B1411831
CAS RN: 1514835-57-4
M. Wt: 245.59 g/mol
InChI Key: ANOUIZSZQBOQTE-UHFFFAOYSA-M
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Description

The compound seems to be a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological applications .


Synthesis Analysis

While specific synthesis information for “Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate” was not found, a related compound, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, was synthesized from a reaction with cyanogen bromide (CNBr) in methanol .


Molecular Structure Analysis

Oxadiazole derivatives typically exhibit C–H…N intermolecular interactions and are often stabilized by π–π interactions between the oxadiazole and phenyl rings .

Scientific Research Applications

Synthesis and Molecular Interactions

  • Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Key Building Block : Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is involved in the synthesis of key compounds like N,N′‐bis(4‐methyloxazol‐5‐yl)urea, which serves as a building block for potentially improved bronchodilators (Ray & Ghosh, 1999).

  • Molecular Structure Analysis : This compound has been studied for its molecular structure, particularly in examining the dihedral angles and coordination of sodium cations, providing insights into its chemical behavior (El‐Hiti et al., 2018).

  • Recyclization Processes : It is also used in recyclization processes, particularly in the transformation of acylamino(chloro)acetophenones into various 1,3-oxazole derivatives, expanding its applicability in chemical synthesis (Balia et al., 2007).

  • Anticancer and Antimicrobial Agent Synthesis : Research has been conducted on synthesizing and testing compounds derived from Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate for potential use as anticancer and antimicrobial agents (Katariya et al., 2021).

  • Novel Synthesis Pathways and Anticonvulsant Activity : This chemical is involved in the synthesis of novel compounds like 3-aminopyrroles and 5-amino 1,2-oxazoles, which have shown considerable anticonvulsant activity (Unverferth et al., 1998).

Biochemical and Pharmacological Research

  • Study of Fatty Acid Oxidation in Fibroblasts : Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate has been investigated for its effects on fatty acid oxidation in fibroblasts, offering insights into metabolic processes in peroxisomal diseases (Suzuki et al., 1991).

  • Impact on Metabolism and Myocardial Function : Its influence on metabolism and function in the myocardium, both under normal and underperfused conditions, has been a subject of study, aiding in understanding its potential therapeutic applications (Seitelberger et al., 1990).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

sodium;5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3.Na/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUIZSZQBOQTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate

CAS RN

1514835-57-4
Record name sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
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Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
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Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate

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